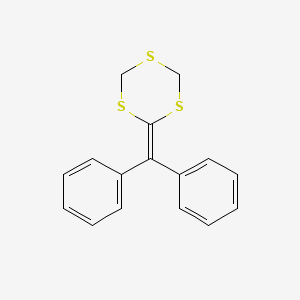
1,3,5-Trithiane, 2-(diphenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trithiane, 2-(diphenylmethylene)- is an organosulfur compound characterized by a six-membered ring structure with alternating methylene bridges and thioether groups. This compound is a derivative of 1,3,5-trithiane, where one of the methylene groups is substituted with a diphenylmethylene group. It is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane, 2-(diphenylmethylene)- can be synthesized through the reaction of 1,3,5-trithiane with benzophenone in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trithiane, 2-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent 1,3,5-trithiane structure.
Substitution: The diphenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,5-Trithiane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Trithiane, 2-(diphenylmethylene)- has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane, 2-(diphenylmethylene)- involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the diphenylmethylene group can participate in π-π interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
1,3,5-Trithiane: The parent compound without the diphenylmethylene substitution.
Trithioacetone: Another sulfur-containing heterocycle with similar structural features.
Thioformaldehyde trimer: A related compound with a similar ring structure.
Uniqueness: 1,3,5-Trithiane, 2-(diphenylmethylene)- is unique due to the presence of the diphenylmethylene group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s stability and reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
51102-73-9 |
|---|---|
Molecular Formula |
C16H14S3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-benzhydrylidene-1,3,5-trithiane |
InChI |
InChI=1S/C16H14S3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-18-11-17-12-19-16/h1-10H,11-12H2 |
InChI Key |
WPGHFVHWTWRQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















